Introduction: The Role and Properties of Tris(trimethylsiloxy)chlorosilane
Introduction: The Role and Properties of Tris(trimethylsiloxy)chlorosilane
An In-depth Technical Guide to the Synthesis and Purification of Tris(trimethylsiloxy)chlorosilane
Tris(trimethylsiloxy)chlorosilane, with the chemical formula ClSi[OSi(CH3)3]3, is a versatile organosilicon compound that serves as a crucial intermediate and silylation reagent in modern chemistry.[1][2] As a colorless liquid soluble in common organic solvents, its utility is defined by the reactive silicon-chlorine bond and the three bulky trimethylsiloxy groups.[1] These structural features impart high thermal and chemical stability to the molecules it helps create, making it an invaluable building block in the synthesis of advanced silicone polymers, resins, and for surface modification applications.[2][3] Its ability to introduce multiple trimethylsiloxy groups makes it a key reagent in the production of specialized materials for industries ranging from coatings and adhesives to electronics and pharmaceuticals.[1][3] However, the compound is sensitive to moisture, hydrolyzing to release hydrogen chloride, a factor that dictates stringent handling and storage protocols.[1][4]
This guide provides a comprehensive overview of the principal synthesis methodologies, state-of-the-art purification techniques, and analytical characterization of Tris(trimethylsiloxy)chlorosilane for researchers and professionals in chemical and drug development.
| Property | Value | Source |
| CAS Number | 17905-99-6 | [3] |
| Molecular Formula | C9H27ClO3Si4 | - |
| Molecular Weight | 315.09 g/mol | - |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 93°C at 1.8 mmHg | [5] |
| Solubility | Soluble in alcohols, ethers, aromatic hydrocarbons | [1] |
PART 1: Core Synthesis Methodologies
The synthesis of Tris(trimethylsiloxy)chlorosilane can be approached through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. The most prominent and industrially relevant method involves the catalyzed reaction between a trichlorosilane and hexamethyldisiloxane.
Method 1: Catalytic Reaction of Trichlorosilane and Hexamethyldisiloxane (HMDSO)
This method is highly efficient for producing branched, low molecular weight siloxanes like Tris(trimethylsiloxy)chlorosilane in high yields.[6] The core of this process is the reaction of a trichlorosilane with HMDSO in the presence of a specialized catalyst.
Causality Behind Experimental Choices:
-
Reactant Stoichiometry: An excess of hexamethyldisiloxane relative to the trichlorosilane is crucial. A molar ratio of approximately 1:4.5 (trichlorosilane:HMDSO) is often preferred to maximize the formation of the desired tris-substituted product and effectively suppress the formation of undesirable by-products such as gels or higher molecular weight polymers.[6]
-
Catalyst Selection: Linear phosphonitrilic chloride (LPNC) has been identified as a particularly effective catalyst for this transformation, enabling the reaction to proceed efficiently under mild conditions.[6]
Diagram: Synthesis via HMDSO and a Trichlorosilane
Caption: Catalytic reaction of a trichlorosilane with HMDSO.
Experimental Protocol: Synthesis of Methyltris(trimethylsiloxy)silane
This protocol is adapted from the procedure described in patent EP1241171A1.[6]
-
Catalyst Preparation: Prepare the Linear Phosphonitrilic Chloride (LPNC) catalyst as described in the literature (e.g., J. Emsley et al., J. Chem. Soc. A (1971) 2863). For example, a catalyst can be prepared by blending phosphorus pentachloride, hexamethyldisilazane, and hexamethyldisiloxane.[6]
-
Reaction Setup: In a 500-mL separable flask equipped with a mechanical stirrer and under a dry nitrogen atmosphere, charge a solution mixture of 229.6 g of hexamethyldisiloxane and 70.4 g of methyltrichlorosilane. This corresponds to a molar ratio of approximately 3:1 (HMDSO:Methyltrichlorosilane).
-
Initiation: While stirring the mixture at 25°C, add 9 g of the prepared LPNC catalyst.
-
Reaction: Continue stirring at 25°C for 6 hours to allow the reaction to proceed to completion.
-
Workup and Purification: Upon completion, the target product, methyltris(trimethylsiloxy)silane, is isolated from the reaction mixture by conventional distillation under reduced pressure.[6]
Method 2: Co-hydrolysis of Silane Precursors
An alternative strategy involves the controlled co-hydrolysis of a functionalized alkoxysilane with chlorotrimethylsilane. This method is particularly useful for synthesizing derivatives of Tris(trimethylsiloxy)chlorosilane where a specific organic functional group is desired.
Causality Behind Experimental Choices:
-
Controlled Hydrolysis: The reaction relies on the hydrolysis of moisture-sensitive precursors. The presence of chlorotrimethylsilane serves as an "end-capping" agent, providing the trimethylsiloxy groups that attach to the central silicon atom as the alkoxy groups are hydrolyzed. The careful control of water content is paramount to prevent uncontrolled polymerization.
Diagram: General Co-hydrolysis Pathway
Caption: Synthesis via co-hydrolysis of an alkoxysilane and chlorotrimethylsilane.
Experimental Protocol: Synthesis of γ-Methacryloxypropyl-tris(trimethylsiloxy)silane
This protocol is based on the procedure described by PrepChem.[7]
-
Reaction Setup: In a reaction vessel suitable for hydrolysis reactions, combine 0.1 mole of γ-methacryloxypropyl-trimethoxysilane (MEMO) and 0.35 mole of chlorotrimethylsilane.
-
Hydrolysis: Introduce a controlled amount of water to initiate the hydrolysis of the methoxy groups on the MEMO and the chloro group on the chlorotrimethylsilane. The reaction proceeds as a co-hydrolysis and condensation process.
-
Purification: Following the reaction, the desired product, γ-Methacryloxypropyl-tris(trimethylsiloxy)silane, is purified from the mixture by distillation.[7]
PART 2: Purification and Impurity Control
Achieving high purity is critical for the application of Tris(trimethylsiloxy)chlorosilane in sensitive areas like electronics and polymer synthesis. The primary method for purification is fractional distillation under reduced pressure, supported by rigorous control of reaction conditions to minimize impurity formation.
Fractional Vacuum Distillation
Given its relatively high boiling point (93°C at 1.8 mmHg), distillation at atmospheric pressure is not feasible as it would lead to thermal degradation.[5]
-
Principle: Fractional distillation separates components of a liquid mixture based on differences in their boiling points. In this case, it is used to separate the target compound from lower-boiling unreacted starting materials (e.g., trichlorosilane) and higher-boiling by-products (e.g., dimers and oligomers).
-
Industrial Practice: In industrial settings, the purification of chlorosilanes often involves a series of distillation towers to remove impurities with both lower and higher boiling points, capable of achieving purities exceeding 99.999%.[8][9][10]
Impurity Profile and Control
-
Common Impurities:
-
Unreacted Starting Materials: Residual trichlorosilane or HMDSO.
-
Partially Substituted Intermediates: Compounds such as Cl2Si(OSiMe3) and ClSi(OSiMe3)2.
-
Hydrolysis Products: The Si-Cl bond is highly susceptible to hydrolysis from atmospheric moisture, forming silanols (Si-OH). These silanols can then condense to form siloxane (Si-O-Si) oligomers, which can be difficult to remove.[4][11]
-
-
Control Strategies:
-
Anhydrous Conditions: All synthesis and purification steps must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[12]
-
Stoichiometric Control: As mentioned, using an excess of HMDSO helps drive the reaction to completion, minimizing the presence of partially substituted chlorosilanes.[6]
-
Adsorption Techniques: For ultra-high purity applications, trace impurities like boron compounds can be removed by passing the chlorosilane vapor through a column containing an adsorbent like silica gel.[13]
-
PART 3: Analytical Characterization for Quality Assurance
A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized Tris(trimethylsiloxy)chlorosilane. A combination of chromatographic and spectroscopic techniques is typically employed.
Diagram: Analytical Workflow
Caption: A multi-technique approach for analytical quality control.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse technique for analyzing volatile compounds like chlorosilanes.
-
Application: It is used to separate the components of the final product mixture and identify them based on their mass spectra. This allows for the precise quantification of the main product and the identification of trace impurities.[14][15]
-
High-Sensitivity Analysis: For detecting impurities at the parts-per-million (ppm) or parts-per-billion (ppb) level, Selected Ion Monitoring (SIM) mode can be used. This is particularly important for producing materials for the semiconductor industry.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.
-
¹H NMR: The proton NMR spectrum will show a large, sharp singlet corresponding to the 27 equivalent protons of the three trimethylsilyl (-Si(CH3)3) groups. The chemical shift is expected in the region around 0.2 ppm. The absence of other signals, particularly from Si-H (around 3-4 ppm), confirms the full substitution and purity.
-
²⁹Si NMR: This is a definitive technique for confirming the silicon framework. The spectrum is expected to show two distinct resonances: one for the central quaternary silicon atom (Si-[O]4) and another for the three equivalent silicon atoms of the trimethylsiloxy groups (-OSi(CH3)3). For comparison, in a related lithium disilenide compound, the SiMe3 group resonance appears at -19.2 ppm, while the central silicon atoms are significantly downfield.[17]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to confirm the presence of key functional groups and the absence of undesirable ones.
-
Expected Absorptions:
-
Strong Si-O-Si asymmetric stretching band around 1000-1100 cm⁻¹.
-
Characteristic absorptions for Si-(CH3)3 groups.
-
A band corresponding to the Si-Cl stretch.
-
-
Purity Indicators: The absence of a broad O-H stretching band (3200-3600 cm⁻¹) is a critical indicator that the product is free from hydrolysis-derived silanol impurities.
PART 4: Safety, Handling, and Storage
Tris(trimethylsiloxy)chlorosilane is a reactive chemical that requires careful handling.
-
Primary Hazard: As a chlorosilane, it reacts readily with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.[1][4]
-
Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Use inert atmosphere techniques (e.g., Schlenk line or glovebox) to handle and transfer the material to prevent exposure to moisture.[1][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It must be kept away from water, moisture, strong acids, and oxidizing agents.[1]
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